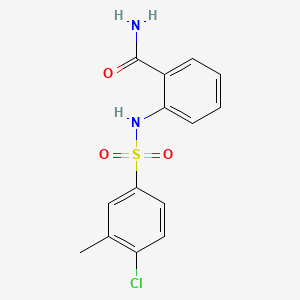

2-(4-Chloro-3-methylbenzenesulfonamido)benzamide

Description

Properties

IUPAC Name |

2-[(4-chloro-3-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c1-9-8-10(6-7-12(9)15)21(19,20)17-13-5-3-2-4-11(13)14(16)18/h2-8,17H,1H3,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKBJNNZMPYHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Chloro-3-methylbenzenesulfonamido)benzamide typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Chloro-3-methylbenzenesulfonamido)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols

Major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives.

Scientific Research Applications

2-(4-Chloro-3-methylbenzenesulfonamido)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase IX, which is overexpressed in many solid tumors. By inhibiting this enzyme, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

- Sulfonamide vs. Sulfonyl Groups: The target compound’s benzenesulfonamido group differs from the methylsulfonyl group in ’s anticancer intermediate. Sulfonamides are known for hydrogen-bonding interactions, while sulfonyl groups enhance electronegativity and metabolic stability .

- Halogen Positioning : The 4-chloro substituent in the target compound contrasts with the 2-chloro and 3-iodo groups in ’s derivative. Halogen placement influences steric effects and target selectivity.

- Neuroleptic Derivatives : Unlike amisulpride and sulpiride (), the target compound lacks the pyrrolidine or ethylamine chains critical for dopamine receptor binding, suggesting divergent therapeutic applications .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are unavailable, inferences can be drawn:

- Hydrogen-Bonding Capacity: The sulfonamido group may improve solubility relative to purely aromatic derivatives (e.g., ’s quinazolinone-benzamide hybrid) .

- Metabolic Stability : Methyl and chloro substituents could reduce oxidative metabolism compared to unsubstituted analogs, as seen in neuroleptic benzamides () .

Biological Activity

2-(4-Chloro-3-methylbenzenesulfonamido)benzamide is an organic compound belonging to the benzenesulfonamide class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 324.8 g/mol. The structure features a benzamide moiety linked to a benzenesulfonamide group, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt metabolic processes in target cells. Notably, it has been shown to inhibit carbonic anhydrase IX , an enzyme overexpressed in various solid tumors. By inhibiting this enzyme, the compound can reduce tumor cell proliferation and promote apoptosis (programmed cell death) .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against solid tumors. Studies have shown that it can induce apoptosis in cancer cells by targeting metabolic pathways associated with tumor growth .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is emerging evidence that this compound may possess anti-inflammatory properties. This effect could be beneficial in treating conditions characterized by chronic inflammation, although further research is needed to elucidate the underlying mechanisms .

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is essential to compare it with other benzenesulfonamide derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Chlorobenzenesulfonamide | Lacks benzamide moiety | Different spectrum of antimicrobial activity |

| 3-Methylbenzenesulfonamide | No chloro group | Varies in reactivity |

| N-(4-Chlorophenyl)benzenesulfonamide | Different substitution pattern | Affects chemical and biological behavior |

This comparison highlights how specific structural features influence the compound's reactivity and biological efficacy.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations .

- Cancer Cell Studies : In a controlled laboratory setting, the compound was tested on several cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Chloro-3-methylbenzenesulfonamido)benzamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving sulfonylation and amidation. A common approach involves reacting 4-chloro-3-methylbenzenesulfonyl chloride with 2-aminobenzamide in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine). Optimization includes:

- Temperature control (0–5°C during sulfonylation to minimize side reactions).

- Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amidation .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of sulfonyl chloride (1.2–1.5 equivalents) to ensure complete conversion of the amine.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR in DMSO- or CDCl to confirm sulfonamide (-SONH-) and benzamide (-CONH-) linkages. Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ ~10.5 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond lengths (C–S ~1.76 Å) and torsional angles, critical for confirming regiochemistry .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]: ~365.05).

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Fluorescence-based assays targeting NLRP3 inflammasome or kinases, using ATP/ADP-Glo™ kits .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC values .

Advanced Research Questions

Q. How can structural discrepancies between computational models and crystallographic data be resolved?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and compare with experimental XRD data (e.g., torsion angles of the sulfonamide group). Discrepancies >5° may indicate crystal packing effects .

- Use ORTEP-3 for graphical visualization of thermal ellipsoids to identify dynamic disorder or twinning .

- Validate hydrogen bonding networks (e.g., N–H···O=S interactions) via Hirshfeld surface analysis .

Q. What strategies improve synthetic yield while minimizing byproducts in large-scale reactions?

- Methodological Answer :

- Solvent Optimization : Replace DCM with THF for better solubility of intermediates.

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate amidation .

- Workflow Design : Use flow chemistry for continuous sulfonylation, reducing hydrolysis of sulfonyl chloride .

- Byproduct Analysis : LC-MS to identify side products (e.g., over-sulfonated derivatives) and adjust reactant ratios.

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the benzamide (e.g., -OCH vs. -Cl) and sulfonamide (e.g., methyl vs. trifluoromethyl) .

- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric parameters (molar refractivity) with bioactivity .

- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for targets like NLRP3 (KD values) .

Q. What experimental approaches address contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Metabolic Stability : Incubate with liver microsomes to assess if conflicting results arise from differential metabolism .

- Target Engagement : Cellular thermal shift assay (CETSA) to confirm direct target binding vs. off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.